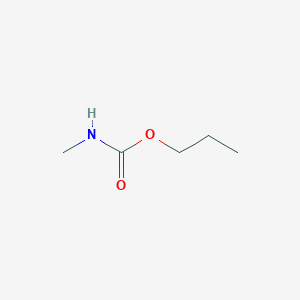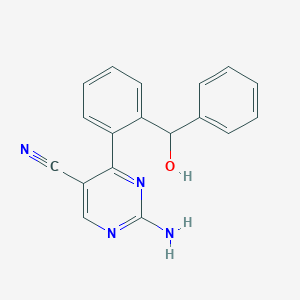
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a pyrimidine ring substituted with an amino group, a hydroxy(phenyl)methyl group, and a carbonitrile group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile typically involves multicomponent reactions. One common method is the condensation of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. The reaction is usually carried out in an aqueous medium with thiourea dioxide as an efficient, reusable organic catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile has been explored for its potential in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved may include inhibition of tyrosine kinases or modulation of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: Known for their pharmacological properties and used in drug discovery.
Pyrimidine-5-carbonitrile derivatives: Designed as ATP mimicking tyrosine kinase inhibitors.
Uniqueness
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its potential in various scientific applications make it a valuable compound for further research and development.
Properties
CAS No. |
88302-64-1 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-amino-4-[2-[hydroxy(phenyl)methyl]phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c19-10-13-11-21-18(20)22-16(13)14-8-4-5-9-15(14)17(23)12-6-2-1-3-7-12/h1-9,11,17,23H,(H2,20,21,22) |
InChI Key |
VIPXJWORPBFCNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C3=NC(=NC=C3C#N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


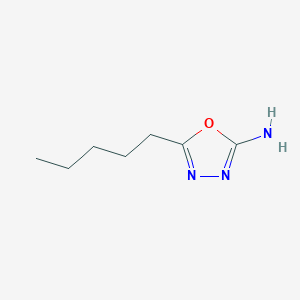
![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)
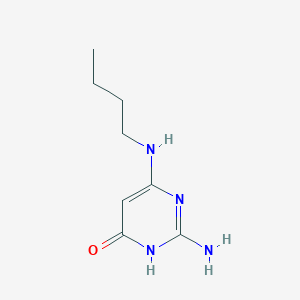

![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)
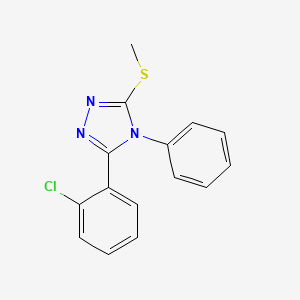

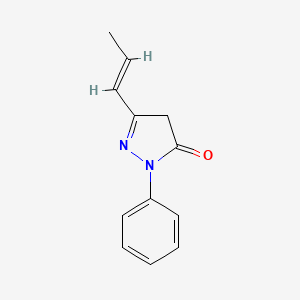
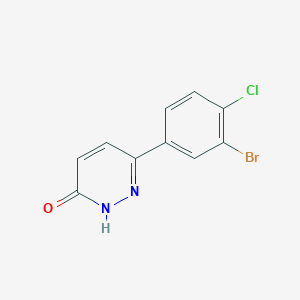
![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)
![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)
